2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research demonstrates that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. One study synthesized compounds with arylazopyrazole pyrimidone structures, displaying considerable activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-inflammatory Applications
Another study focused on the synthesis of celecoxib derivatives, revealing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings indicate the versatility of benzenesulfonamide derivatives in treating various conditions, including inflammation and cancer (Küçükgüzel et al., 2013).
Enzyme Inhibition
A study exploring N-(4-phenylthiazol-2-yl)benzenesulfonamides discovered high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. These inhibitors offer a pathway to investigate the role of the kynurenine pathway in neuronal injury and potentially develop therapeutic agents (Röver et al., 1997).
Ligand for Metal Coordination
Research into N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides has provided insights into their potential as ligands for metal coordination. These compounds' molecular and supramolecular structures suggest applications in creating complex metal-based structures for various uses, including catalysis and materials science (Jacobs, Chan, & O'Connor, 2013).
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-13-5-7-15(26-2)17(12-13)28(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-27-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDVAEQTEBZWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.